molecular formula C14H9Cl2NO3 B14950138 4,5-Dichloro-2-(phenylcarbamoyl)benzoic acid

4,5-Dichloro-2-(phenylcarbamoyl)benzoic acid

Cat. No.: B14950138
M. Wt: 310.1 g/mol
InChI Key: MWGOFRFIJLXDEW-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(phenylcarbamoyl)benzoic acid is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 4th and 5th positions of the benzoic acid ring, and a phenylcarbamoyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-(phenylcarbamoyl)benzoic acid can be achieved through the direct condensation of 4,5-dichlorobenzoic acid with aniline in the presence of a suitable condensing agent. One common method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the recovery and reuse of catalysts can reduce production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-(phenylcarbamoyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4,5-dichlorobenzoic acid and aniline.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Various substituted benzamides.

    Hydrolysis: 4,5-dichlorobenzoic acid and aniline.

    Oxidation: Quinones.

    Reduction: Amines.

Scientific Research Applications

4,5-Dichloro-2-(phenylcarbamoyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(phenylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. The phenylcarbamoyl group can form hydrogen bonds and π-π interactions with target proteins, affecting their function. The chlorine atoms may enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets. The exact pathways and targets depend on the specific application and require further investigation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzoic acid: Similar structure but lacks the phenylcarbamoyl group.

    4,5-Dichloro-2-(4-hydroxyphenylcarbamoyl)benzoic acid: Similar structure with a hydroxy group on the phenyl ring.

    2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid: Contains a sulfamoyl group instead of a phenylcarbamoyl group.

Uniqueness

4,5-Dichloro-2-(phenylcarbamoyl)benzoic acid is unique due to the presence of both chlorine atoms and the phenylcarbamoyl group, which confer specific chemical and biological properties

Properties

Molecular Formula

C14H9Cl2NO3

Molecular Weight

310.1 g/mol

IUPAC Name

4,5-dichloro-2-(phenylcarbamoyl)benzoic acid

InChI

InChI=1S/C14H9Cl2NO3/c15-11-6-9(10(14(19)20)7-12(11)16)13(18)17-8-4-2-1-3-5-8/h1-7H,(H,17,18)(H,19,20)

InChI Key

MWGOFRFIJLXDEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2C(=O)O)Cl)Cl

Origin of Product

United States

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